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Compound of Interest

Compound Name: (S)-(+)-6-Methyl-1-octanol

Cat. No.: B019692

An In-Depth Technical Guide to (S)-(+)-6-Methyl-1-octanol for Researchers and Drug
Development Professionals

Introduction

(S)-(+)-6-Methyl-1-octanol is a chiral primary alcohol with the chemical formula CoH200.[1][2]
Its stereospecific structure, characterized by a methyl group at the sixth carbon position of an
octanol backbone, makes it a valuable chiral building block in asymmetric synthesis.[2] This
guide provides a comprehensive overview of its physicochemical properties, commercial
availability, synthesis, analytical methods, and applications relevant to research and drug
development. The compound is recognized for its use in the fragrance and flavor industries and
as a synthetic intermediate for more complex bioactive molecules.[1][2]

Physicochemical and Toxicological Data

The structural and chemical properties of (S)-(+)-6-Methyl-1-octanol are critical for its
application in synthesis and for understanding its environmental and biological interactions.
Key quantitative data are summarized in the table below.
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Property Value Source
Identifiers

CAS Number 110453-78-6 [1][2]13]
IUPAC Name (6S)-6-methyloctan-1-ol [1][4]
Molecular Formula CoH200 [1][2][4]
Molecular Weight 144.25 g/mol [1][2][4]

Canonical SMILES

CC--INVALID-LINK--CCCCCO

[1](2]

Physical Properties

Colorless to almost colorless

Appearance transparent liquid i3]
Boiling Point 196.6 °C - 208 °C [1112]1[5]
Density 0.824 g/cm? [2][5]
Flash Point 79.5°C [2][5]

Optical Rotation

+7.0 to +11.0 deg (neat)

[3]

Partition & Environmental

Log Kow (Octanol-Water)

~3.2

[1]14]

Soil Adsorption (Koc)

125 L kg~* (Predicted)

[1]

Henry's Law Constant

4 x 10—> atm m3 mol—!

[1]

Safety & Handling

Hazard Statements

H315 (Skin Irritation), H319
(Eye Irritation), H335

(Respiratory lIrritation)

[2]

Precautionary Statements

P260, P280, P302+P352,
P304+P340,
P305+P351+P338

[2]

Storage Temperature

10°C - 25°C; Refrigerator

[2][5]
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Commercial Suppliers

(S)-(+)-6-Methyl-1-octanol is available from several chemical suppliers, typically at high purity
levels suitable for research and development purposes.

Supplier Purity Catalog / Product No.
TCI America™ (via Fisher
S >98.0% (GC) M0966
Scientific)
Biosynth - FM60302
Smolecule In Stock S646593
J & K SCIENTIFIC LTD. 98.0% (GC)

Meryer (Shanghai) Chemical

>98.0% (GC)
Tech.

BOC Sciences - 110453-78-6

Note: Availability and catalog numbers are subject to change. Please consult the respective
supplier's website for current information.

Experimental Protocols
Synthesis via Chiral Pool: From D-Mannitol

One effective method for synthesizing (S)-(+)-6-Methyl-1-octanol is through a chiral pool
approach starting from the readily available D-mannitol. This pathway leverages the inherent
chirality of the starting material to produce the target molecule with high enantiomeric excess.

[6]
Methodology:

o Preparation of (R)-glyceraldehyde acetonide (4): D-mannitol (2) is converted to (R)-
glyceraldehyde acetonide (4) in a multi-step process involving oxidative cleavage of a diol
intermediate (3).[6]
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o Wittig Reaction: The freshly prepared aldehyde (4) undergoes a Wittig reaction with
(triphenylphosphonium)propanide to yield the alkene intermediate (5). This reaction
preferentially forms the (Z)-isomer.[6]

o Hydrogenation: The double bond in compound (5) is saturated via hydrogenation over a
Palladium on carbon (Pd/C) catalyst, resulting in the protected alcohol (6).[6]

o Hydrolysis: The acetonide protecting group in compound (6) is removed by acid-catalyzed
hydrolysis using an acidic Dowex® resin (W50) to yield the diol (7).[6]

o Conversion to Alcohol: The resulting diol is then converted to the final product, (S)-(+)-6-
Methyl-1-octanol, through subsequent standard functional group transformations.

Below is a workflow diagram illustrating this synthetic pathway.
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Synthesis Workflow: (S)-(+)-6-Methyl-1-octanol from D-Mannitol
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Caption: Synthetic pathway from D-Mannitol to (S)-(+)-6-Methyl-1-octanol.
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Analytical Quality Control

Ensuring the chemical purity and enantiomeric excess (e.e.) is crucial for applications in
research and drug development. Gas Chromatography (GC) is the standard method for these
analyses.

Methodology:
o Purity Determination (GC-FID):
o Instrument: Gas chromatograph equipped with a Flame lonization Detector (FID).
o Column: A standard non-polar or medium-polarity capillary column (e.g., DB-5, HP-5ms).

o Sample Preparation: Prepare a dilute solution of (S)-(+)-6-Methyl-1-octanol in a volatile
solvent like dichloromethane or hexane.

o Analysis: Inject the sample and run a temperature program that effectively separates the
target compound from any impurities or residual solvents. Purity is calculated based on
the relative peak area percentage.

e Enantiomeric Excess (e.e.) Determination (Chiral GC):

o Derivatization: Convert the alcohol to a more volatile ester derivative (e.g., acetate) by
reacting it with acetic anhydride. This step often improves chiral separation.

o Instrument: Gas chromatograph (FID).

o Column: A chiral stationary phase capillary column (e.g., a cyclodextrin-based column like
Beta-DEX™ or Gamma-DEX™).

o Analysis: Inject the derivatized sample. The chiral column will separate the (S) and (R)
enantiomers, which will appear as two distinct peaks. The enantiomeric excess is
calculated using the formula: e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] * 100.
An e.e. of 99.5% has been reported for this compound using this method.[6]

The quality control workflow is depicted in the diagram below.
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Analytical QC Workflow
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Caption: Quality control workflow for purity and enantiomeric excess analysis.

Applications in Drug Development and Research

While not an active pharmaceutical ingredient itself, (S)-(+)-6-Methyl-1-octanol serves as a
critical intermediate and a model compound in several areas of pharmaceutical science.

» Chiral Building Block: Its primary value lies in its status as a chiral synthon. The defined
stereocenter can be incorporated into larger, more complex molecules, which is fundamental
in modern drug design where a specific stereocisomer is often responsible for the desired
therapeutic effect.[2][7]
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e Modulation of Physicochemical Properties: The methyl group and the octanol chain
contribute to the molecule’s lipophilicity (Log Kow = 3.2).[1][4] In drug design, introducing
methyl groups is a key strategy to modulate a molecule's physicochemical properties, such
as solubility and membrane permeability, and to enhance metabolic stability.[7] Studying
compounds like 6-methyl-1-octanol can provide insights into these structure-activity

relationships.

» Model for Membrane Interaction: Octanol is the standard solvent used to mimic the lipophilic
environment of biological membranes in partition coefficient studies.[8] Branched-chain
alcohols like (S)-(+)-6-Methyl-1-octanol can be used in advanced models to study how
subtle structural changes affect drug partitioning and membrane fluidity.[8]

The logical flow of its application in drug development is shown below.

Role in Drug Development Logic

Lead Optimization

Drug Candidate

SHO Sttt pE———

Click to download full resolution via product page

Caption: Logical role of (S)-(+)-6-Methyl-1-octanol in drug development.

Conclusion

(S)-(+)-6-Methyl-1-octanol is a commercially available chiral alcohol with well-defined
physicochemical properties. Its significance for researchers and drug developers is primarily as
a stereospecific building block for the synthesis of complex target molecules. The established
protocols for its synthesis from chiral pool precursors and its rigorous analysis by
chromatographic techniques ensure its quality for high-stakes research and development
applications. Its structure also serves as a valuable model for studying how alkyl branching and
chirality influence molecular interactions and physicochemical properties crucial to drug design.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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